(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride
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Overview
Description
(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride is a compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes an amino group, a phenylformamido group, and a sulfanyl group attached to a propanoic acid backbone. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride typically involves multiple steps. One common method starts with the protection of the amino group, followed by the introduction of the phenylformamido group through a formylation reaction. The sulfanyl group is then introduced via a thiolation reaction. Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylformamido group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-{[(phenylformamido)methyl]sulfanyl}propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylformamido group can participate in π-π interactions. The sulfanyl group may interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Properties
Molecular Formula |
C11H15ClN2O3S |
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Molecular Weight |
290.77 g/mol |
IUPAC Name |
(2R)-2-amino-3-(benzamidomethylsulfanyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H14N2O3S.ClH/c12-9(11(15)16)6-17-7-13-10(14)8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16);1H/t9-;/m0./s1 |
InChI Key |
SFHVEELLGXMKTE-FVGYRXGTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCSC[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCSCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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